Cas no 69267-75-0 (2-bromo-1-cyclopropyl-ethanone)

2-Bromo-1-cyclopropyl-ethanone is a brominated ketone compound featuring a cyclopropyl substituent, which imparts unique reactivity in synthetic organic chemistry. Its α-bromo carbonyl structure makes it a versatile electrophile, particularly useful in nucleophilic substitution reactions and cyclization processes. The cyclopropyl group enhances steric and electronic effects, enabling selective transformations in complex molecule synthesis. This compound is commonly employed as an intermediate in pharmaceuticals, agrochemicals, and fine chemical production. Its stability under controlled conditions and predictable reactivity profile make it a reliable building block for constructing cyclopropane-containing frameworks. Proper handling is advised due to its potential lachrymatory properties and sensitivity to moisture.
2-bromo-1-cyclopropyl-ethanone structure
69267-75-0 structure
Product Name:2-bromo-1-cyclopropyl-ethanone
CAS No:69267-75-0
MF:C5H7BrO
MW:163.012480974197
MDL:MFCD08460238
CID:502221
PubChem ID:10920841
Update Time:2025-10-28

2-bromo-1-cyclopropyl-ethanone Chemical and Physical Properties

Names and Identifiers

    • Ethanone,2-bromo-1-cyclopropyl-
    • 2-Bromo-1-cyclopropylethanone
    • 2-Bromo-1-Cyclopropylethan-1-One
    • 2-bromo-1-cyclopropyl-ethane
    • 2-Bromomethyl Cyclopropylketone
    • BROMOACETYLCYCLOPROPANE
    • Ethanone, 2-Bromo-1-Cyclopropyl-
    • 2-bromo-1-cyclopropyl-ethanone
    • 2-Bromo-1-Cycloproplyethan-1-One
    • CYCLOPROPYL BROMOMETHYL KETONE
    • BROMOMETHYL CYCLOPROPYL KETONE
    • 2-bromo-1-cyclopropyl ethanone
    • 2bromo1cyclopropylethan1one
    • 1-bromomethyl cyclopropyl ketone
    • PubChem21100
    • bromomethyl cyclopropylketone
    • KSC492O6N
    • 2-bromo-1-cyclo-propylethanone
    • (BROMOACETYL)CY
    • EN300-57214
    • A836416
    • 2(c)\\bromo(c)\\1(c)\\cyclopropylethan(c)\\1(c)\\one
    • XX2S6XG85K
    • (BROMOACETYL)CYCLOPROPANE
    • SCHEMBL16366
    • B6077
    • DTXSID80448325
    • FT-0649930
    • 1-Cyclopropyl-2-bromoethanone
    • AB45693
    • AM87146
    • CS-0030783
    • BCP05144
    • AKOS000276520
    • F2158-1114
    • 2-bromanyl-1-cyclopropyl-ethanone
    • MFCD08460238
    • WCCCDMWRBVVYCQ-UHFFFAOYSA-N
    • J-508175
    • 69267-75-0
    • AS-18504
    • (Bromoacetyl)cyclopropane; Bromomethyl Cyclopropyl Ketone; Cyclopropyl Bromomethyl Ketone
    • SY002293
    • STL582226
    • ALBB-013287
    • DB-049863
    • MDL: MFCD08460238
    • Inchi: 1S/C5H7BrO/c6-3-5(7)4-1-2-4/h4H,1-3H2
    • InChI Key: WCCCDMWRBVVYCQ-UHFFFAOYSA-N
    • SMILES: BrCC(C1CC1)=O

Computed Properties

  • Exact Mass: 161.96800
  • Monoisotopic Mass: 161.96803g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 86.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1
  • XLogP3: 1.2

Experimental Properties

  • Density: 1.669
  • Boiling Point: 191.6℃ at 760 mmHg
  • Flash Point: 92.784℃
  • Refractive Index: 1.543
  • PSA: 17.07000
  • LogP: 1.36040

2-bromo-1-cyclopropyl-ethanone Security Information

2-bromo-1-cyclopropyl-ethanone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2-bromo-1-cyclopropyl-ethanone Pricemore >>

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2-bromo-1-cyclopropyl-ethanone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:69267-75-0)2-bromo-1-cyclopropyl-ethanone
Order Number:A836416
Stock Status:in Stock
Quantity:250.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:36
Price ($):256.0
Email:sales@amadischem.com

Additional information on 2-bromo-1-cyclopropyl-ethanone

Professional Introduction to 2-bromo-1-cyclopropyl-ethanone (CAS No. 69267-75-0)

2-bromo-1-cyclopropyl-ethanone, identified by its Chemical Abstracts Service (CAS) number 69267-75-0, is a significant compound in the realm of organic synthesis and pharmaceutical research. This ketone derivative features a unique structural motif comprising a brominated bromine atom and a cyclopropyl substituent, making it a versatile intermediate in the development of various chemical entities. The presence of both bromine and cyclopropyl groups imparts distinct reactivity, enabling its utility in diverse synthetic pathways, particularly in the construction of more complex molecular architectures.

The bromine atom in 2-bromo-1-cyclopropyl-ethanone serves as a key functional group for further chemical manipulation. Brominated compounds are widely employed in medicinal chemistry due to their ability to participate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal for constructing biaryl and heteroaryl systems, respectively. These transformations are frequently utilized in the synthesis of drug candidates targeting various therapeutic areas, including oncology, inflammation, and infectious diseases. The cyclopropyl group, on the other hand, introduces steric and electronic effects that can influence the conformational preferences and binding interactions of the molecule, making it an attractive scaffold for designing novel pharmacophores.

Recent advancements in synthetic methodologies have highlighted the utility of 2-bromo-1-cyclopropyl-ethanone in constructing complex natural product analogs. For instance, researchers have leveraged its reactivity to develop efficient routes to cyclopropanated heterocycles, which exhibit enhanced bioactivity profiles compared to their non-cyclopropane counterparts. The cyclopropyl ring is known to stabilize certain conformations and improve metabolic stability, attributes that are highly valued in drug design. Moreover, the bromine atom provides a handle for further derivatization, allowing chemists to explore diverse structural modifications without compromising the core pharmacological framework.

In the context of medicinal chemistry, 2-bromo-1-cyclopropyl-ethanone has been utilized as a precursor in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in signal transduction pathways and are frequently targeted by small-molecule drugs due to their roles in diseases such as cancer and autoimmune disorders. The combination of a bromine atom and a cyclopropyl group offers multiple opportunities for optimization through structure-activity relationship (SAR) studies. By systematically varying substituents around these key moieties, researchers can fine-tune the binding affinity and selectivity of kinase inhibitors.

The compound’s significance extends beyond academic research; it has found practical applications in industrial settings where scalable synthetic routes are essential for drug development. Process chemists have developed optimized protocols for the preparation of 2-bromo-1-cyclopropyl-ethanone, ensuring high yields and purity levels suitable for large-scale production. These efforts align with the broader pharmaceutical industry’s emphasis on green chemistry principles, where minimizing waste and maximizing efficiency are paramount. The use of this intermediate exemplifies how tailored molecular building blocks can streamline synthetic workflows, reducing both time-to-market and production costs.

Emerging research also suggests potential applications of 2-bromo-1-cyclopropyl-ethanone in materials science. The unique interplay between electronic and steric effects inherent to its structure makes it an interesting candidate for developing novel organic semiconductors or liquid crystals. Such materials are foundational to advancements in display technologies, photovoltaics, and sensors. While these applications are still nascent compared to pharmaceutical uses, they underscore the compound’s broad utility across multiple scientific disciplines.

Looking ahead, future studies may explore alternative synthetic strategies to enhance the accessibility of 2-bromo-1-cyclopropyl-ethanone while maintaining or improving its quality attributes. Catalytic methods that minimize harsh reaction conditions or enable greener synthetic pathways could be particularly impactful. Additionally, computational modeling techniques could provide deeper insights into how structural modifications influence reactivity and bioactivity, further guiding rational drug design efforts.

In summary, 2-bromo-1-cyclopropyl-ethanone (CAS No. 69267-75-0) is a multifaceted compound with significant implications in organic synthesis and pharmaceutical development. Its unique structural features—specifically the bromine atom and cyclopropyl group—make it a valuable intermediate for constructing complex molecules with therapeutic potential. As research continues to uncover new applications across disciplines ranging from medicine to materials science, 2-bromo-1-cyclopropyl-ethanone is poised to remain an important building block in the chemical toolbox.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:69267-75-0)2-bromo-1-cyclopropyl-ethanone
A836416
Purity:99%
Quantity:250.0g
Price ($):256.0
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